molecular formula C6H10INS B1600105 3,4,5-Trimethylthiazolium iodide CAS No. 62993-85-5

3,4,5-Trimethylthiazolium iodide

Cat. No.: B1600105
CAS No.: 62993-85-5
M. Wt: 255.12 g/mol
InChI Key: LNQUCPBIRQBSQX-UHFFFAOYSA-M
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Description

3,4,5-Trimethylthiazolium iodide: is a chemical compound with the molecular formula C6H10INS. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its applications in organic synthesis and has been studied for its potential use in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5-Trimethylthiazolium iodide can be synthesized through nitrogen methylation of thiazoles using iodomethane. The reaction involves the methylation of the nitrogen atom in the thiazole ring, resulting in the formation of the thiazolium iodide salt .

Industrial Production Methods: The industrial production of thiazolium, 3,4,5-trimethyl-, iodide typically involves the same methylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trimethylthiazolium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazole derivatives .

Scientific Research Applications

Chemistry: 3,4,5-Trimethylthiazolium iodide is widely used in organic synthesis as a reagent for various chemical transformations. It is known for its role in the Stetter reaction, which forms carbon-carbon bonds between aldehydes and Michael acceptors .

Biology and Medicine: In biological research, thiazolium compounds have been studied for their potential therapeutic applications. They have shown promise in the development of antimicrobial and anticancer agents due to their ability to interact with biological targets .

Industry: In the industrial sector, thiazolium, 3,4,5-trimethyl-, iodide is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of thiazolium, 3,4,5-trimethyl-, iodide involves its interaction with specific molecular targets. In the Stetter reaction, the compound acts as a nucleophilic catalyst, facilitating the formation of carbon-carbon bonds. The thiazolium ion stabilizes the reaction intermediates, allowing the reaction to proceed efficiently .

Comparison with Similar Compounds

  • Thiazolium, 3,4-dimethyl-, iodide
  • Thiazolium, 3,5-dimethyl-, iodide
  • Thiazolium, 2,4,5-trimethyl-, iodide

Comparison: 3,4,5-Trimethylthiazolium iodide is unique due to its specific substitution pattern on the thiazole ring. This substitution pattern influences its reactivity and stability, making it distinct from other thiazolium compounds. For example, the presence of three methyl groups enhances its nucleophilicity and makes it more effective in certain chemical reactions compared to its dimethyl counterparts .

Properties

IUPAC Name

3,4,5-trimethyl-1,3-thiazol-3-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10NS.HI/c1-5-6(2)8-4-7(5)3;/h4H,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQUCPBIRQBSQX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459879
Record name Thiazolium, 3,4,5-trimethyl-, iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62993-85-5
Record name Thiazolium, 3,4,5-trimethyl-, iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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